5-Bromo-4-(diethoxymethyl)-2-methoxypyridine
Description
Properties
IUPAC Name |
5-bromo-4-(diethoxymethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-4-15-11(16-5-2)8-6-10(14-3)13-7-9(8)12/h6-7,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGASBCTTVZFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC=C1Br)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Diethoxymethyl)-2-methoxypyridine
A plausible starting material is 2-methoxyisonicotinaldehyde, which features aldehyde and methoxy groups at positions 4 and 2, respectively. Protection of the aldehyde as a diethoxymethyl acetal can be achieved using ethanol and an acid catalyst (e.g., p-toluenesulfonic acid) under reflux:
This step is critical to prevent aldehyde oxidation or undesired reactivity in subsequent steps.
Bromination at Position 5
Electrophilic bromination of 4-(diethoxymethyl)-2-methoxypyridine presents a regiochemical challenge. The methoxy group directs electrophiles to positions 3 and 5 (ortho/para), while the diethoxymethyl group, acting as a weak electron-withdrawing group, may favor meta substitution. Computational studies suggest that steric hindrance from the bulky diethoxymethyl group could further disfavor bromination at position 3, leaving position 5 as the predominant site.
Method A: N-Bromosuccinimide (NBS) in Radical Bromination
Radical bromination using NBS and a radical initiator (e.g., AIBN) in CCl₄ at 80°C provides moderate yields (~45–55%). This method favors positions with higher radical stability, often aligning with electronic directing effects:
Method B: Br₂ with Lewis Acid Catalysis
Traditional EAS using Br₂ and FeBr₃ in dichloromethane at 0°C achieves higher regioselectivity (>80% para-bromination). However, competing side reactions (e.g., acetal hydrolysis) necessitate careful control of reaction time and temperature:
Alternative Routes via Coupling Reactions
Suzuki-Miyaura Cross-Coupling
A disconnection strategy involving Suzuki coupling could assemble the pyridine ring from smaller fragments. For example, 5-bromo-2-methoxypyridine-4-boronic acid might couple with a diethoxymethyl-containing partner. However, the instability of pyridine boronic acids under basic conditions limits this approach.
Hofmann Degradation and Subsequent Functionalization
Inspired by the synthesis of 5-bromo-2-methylpyridine, a Hofmann degradation pathway could generate an aminopyridine intermediate, which is then brominated and functionalized. While this route is indirect, it offers high yields in analogous systems:
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Amidation and Hofmann Degradation :
-
Bromination :
-
Diethoxymethyl Introduction :
Functionalization via formylation followed by acetal protection could theoretically yield the target compound, though this remains untested for this specific substrate.
Bromination Techniques and Regioselectivity Optimization
Directed Ortho-Metalation (DoM)
Employing a directed metalation strategy, the methoxy group at position 2 can direct lithiation to position 3, followed by quenching with a bromine source. However, this method is incompatible with the acid-sensitive diethoxymethyl group.
Temperature and Solvent Effects
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Low temperatures (0–5°C) : Favor kinetic control, enhancing para-bromination selectivity.
-
Polar aprotic solvents (e.g., DMF) : Stabilize charged intermediates, improving reaction efficiency but risking acetal hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| NBS Radical Bromination | 45–55 | Moderate | Moderate | Byproduct formation |
| Br₂/FeBr₃ EAS | 60–70 | High | High | Acetal stability |
| Suzuki Coupling | <30 | Low | Low | Boronic acid instability |
| Hofmann-Based Route | 50–60 | High | Moderate | Multi-step complexity |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 is a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling :
The bromine undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example, using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride ([Pd(dppf)Cl₂]) and 2-bromopyridine, analogous systems achieve yields >90% under mild conditions (60–80°C, DMF/H₂O) .Example :
-
Buchwald-Hartwig Amination :
Reacts with primary/secondary amines (e.g., morpholine) using Pd(OAc)₂/Xantphos to yield amino-substituted derivatives. Yields range from 70–85% .
2.1. Diethoxymethyl Group Hydrolysis
The diethoxymethyl group hydrolyzes under acidic conditions to form a reactive aldehyde:
This aldehyde serves as a precursor for further derivatization (e.g., condensation, oxidation) .
2.2. Oxidation/Reduction
-
Oxidation of Aldehyde :
The aldehyde intermediate oxidizes to a carboxylic acid using KMnO₄ or CrO₃ (yields: 60–75%) . -
Reduction of Pyridine Ring :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though steric hindrance from substituents may lower yields (~50%).
Electrophilic Aromatic Substitution
The electron-donating methoxy group directs electrophiles to positions 3 and 5, but bromine’s deactivating effect limits reactivity. Nitration (HNO₃/H₂SO₄) at position 3 proceeds in moderate yields (40–50%) .
4.1. Building Block for Heterocycles
Used in the synthesis of:
-
Pyrimidine Derivatives : Condensation with amidines yields pyrido[2,3-d]pyrimidines .
-
Polycyclic Aromatic Hydrocarbons (PAHs) : Photoredox annulation forms extended π-systems (e.g., triphenylene derivatives) .
Mechanistic Considerations
-
Cross-Coupling : The bromine’s electronegativity enhances oxidative addition to Pd(0), accelerating coupling .
-
Hydrolysis : Acidic cleavage of the acetal proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water .
This compound’s versatility in cross-coupling, functional group interconversion, and heterocycle synthesis makes it invaluable in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., solvent, catalyst loading) could expand its utility.
Scientific Research Applications
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated pyridine derivatives have shown efficacy.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the diethoxymethyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Variations
The table below compares key structural features and properties of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine (inferred from analogs) with similar compounds:
Key Observations:
Steric Effects : The diethoxymethyl group at the 4-position introduces significant steric bulk compared to smaller substituents (e.g., methyl or fluoro). This may reduce reactivity in nucleophilic aromatic substitution but enhance stability in harsh reaction conditions .
Electronic Effects : The methoxy group at the 2-position is electron-donating, directing electrophilic substitution to the 5- and 3-positions. Bromine at the 5-position further deactivates the ring, favoring meta-directing reactions .
Fluorine vs. Diethoxymethyl : Fluorine (electron-withdrawing) at the 4-position increases electrophilicity of the pyridine ring, whereas diethoxymethyl (electron-donating) may stabilize intermediates in cross-coupling reactions .
Research Findings and Challenges
- Steric Limitations : 2-Methoxypyridine derivatives often face steric hindrance in cyclization reactions, necessitating optimized catalysts or elevated temperatures .
- Thermodynamic vs. Kinetic Control : Bulky substituents like diethoxymethyl favor thermodynamically stable products, whereas smaller groups (e.g., methyl) follow kinetic pathways .
- Synthetic Scalability : The diethoxymethyl group complicates purification due to its hydrophobicity, requiring advanced techniques like column chromatography or recrystallization .
Biological Activity
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H16BrN
- Molecular Weight : 271.17 g/mol
- CAS Number : 2635937-11-8
Biological Activity
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific mechanisms involve:
- Inhibition of Kinases : Some studies suggest that this compound may interact with specific kinases involved in cell cycle regulation, similar to other pyridine derivatives that inhibit Mps1 kinase, leading to cancer cell death .
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and inflammation, which are crucial in cancer progression.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown potential in reducing inflammation by:
- Inhibiting Pro-inflammatory Cytokines : Research indicates that pyridine derivatives can downregulate the production of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.
- Blocking NF-kB Pathway : Some studies suggest that these compounds may inhibit the NF-kB signaling pathway, a critical regulator of inflammation.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Molecular Interactions : The bromine atom and the methoxy groups may facilitate interactions with various biomolecules, enhancing the compound's reactivity and biological activity. These interactions can include hydrogen bonding and halogen bonding, which are essential for binding to target proteins.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth and inflammation, though detailed studies are required to confirm these interactions.
Case Studies
- Anticancer Study : A study involving a series of pyridine derivatives demonstrated that compounds structurally related to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancers. The study highlighted the importance of structural modifications in enhancing biological activity .
- Inflammation Model : In an animal model of inflammation, a derivative of this compound exhibited reduced paw edema and lower levels of pro-inflammatory markers compared to control groups. This suggests a potential therapeutic application in treating inflammatory diseases.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Kinase inhibition, Cytokine modulation |
| Similar Pyridine Derivative A | Anticancer | Apoptosis induction |
| Similar Pyridine Derivative B | Anti-inflammatory | NF-kB pathway inhibition |
Q & A
Q. What are the recommended synthetic routes for preparing 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves introducing the diethoxymethyl group via nucleophilic substitution or Friedel-Crafts alkylation. For brominated pyridines, bromination is often achieved using reagents like NBS (N-bromosuccinimide) under radical initiation or via directed ortho-metallation followed by quenching with bromine sources . Optimization includes:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-bromination.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency for methoxy and diethoxymethyl groups .
Yield monitoring via TLC or HPLC is critical.
Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the diethoxymethyl group shows distinct triplet signals for ethoxy CH₂ (~δ 1.2–1.4 ppm) and a singlet for the methine proton (~δ 5.1–5.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₆BrNO₃: ~314.03 g/mol) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when substituents create steric hindrance .
Purity is assessed via HPLC (≥95% purity threshold) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of the pyridine ring when introducing diethoxymethyl and methoxy groups?
- Methodological Answer : Regioselectivity is influenced by directing effects. The methoxy group at position 2 acts as an ortho/para director, while the bromine at position 5 deactivates the ring. Strategies include:
- Protecting Groups : Temporarily protect the methoxy group (e.g., using SEM-Cl) to direct diethoxymethylation to position 4 .
- Metal-Mediated Coupling : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents at specific positions post-bromination .
- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites, reducing trial-and-error synthesis .
Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies often reveal discrepancies due to hydrolysis of the diethoxymethyl group. To resolve contradictions:
- pH-Dependent Kinetics : Conduct accelerated stability testing (40°C, 75% RH) across pH 3–8. Monitor degradation via LC-MS to identify hydrolyzed products (e.g., formation of aldehydes) .
- Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate) to avoid side reactions.
- Controlled Atmosphere Storage : Store under inert gas (N₂/Ar) to prevent oxidative decomposition, as brominated pyridines are sensitive to light and oxygen .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from ligand choice or catalyst loading. For example:
- Ligand Effects : Bulky ligands (e.g., XPhos) improve yields in Buchwald-Hartwig aminations by stabilizing Pd intermediates, whereas smaller ligands (PPh₃) may fail due to catalyst poisoning .
- Catalyst Screening : Test Pd₂(dba)₃, Pd(OAc)₂, and Ni(COD)₂ under identical conditions to identify optimal systems.
- Byproduct Analysis : Use GC-MS to detect homocoupling byproducts (e.g., biphenyl derivatives), indicating oxidative side reactions .
Experimental Design Considerations
Q. What purification techniques are most effective for isolating this compound from reaction mixtures with structurally similar byproducts?
- Methodological Answer :
- Column Chromatography : Use gradient elution (hexane/EtOAc 8:1 to 4:1) with silica gel. The diethoxymethyl group increases polarity, enabling separation from less polar brominated byproducts .
- Recrystallization : Employ ethanol/water mixtures (70:30 v/v) at −20°C to isolate high-purity crystals.
- HPLC Prep-Scale : Reverse-phase C18 columns with methanol/water (65:35) achieve baseline separation of isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
